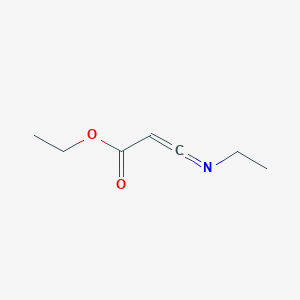
Ethyl 3-(ethylimino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(ethylimino)prop-2-enoate is an organic compound with the molecular formula C7H11NO2 It is an ester derivative that features an ethyl group attached to an imino group, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(ethylimino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl prop-2-enoate with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The raw materials, such as ethyl prop-2-enoate and ethylamine, are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethylimino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl 3-(ethylamino)prop-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(ethylimino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(ethylimino)prop-2-enoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active components that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(ethylimino)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-(dimethylamino)prop-2-enoate: Similar structure but with a dimethylamino group instead of an ethylimino group.
Ethyl 3-(pyridin-2-ylamino)prop-2-enoate: Contains a pyridin-2-ylamino group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62317-60-6 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
InChI |
InChI=1S/C7H11NO2/c1-3-8-6-5-7(9)10-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
PLYBNRJSLWLVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N''-Methyl-N,N'-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14532594.png)
![9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine](/img/structure/B14532604.png)

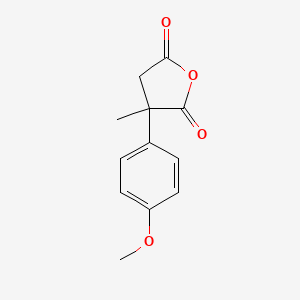
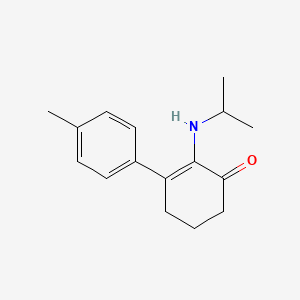
![3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide](/img/structure/B14532626.png)
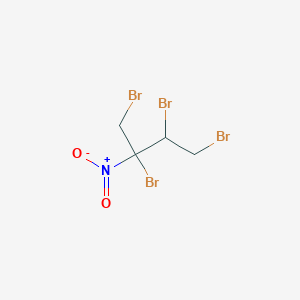
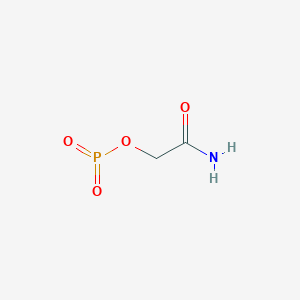
![6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14532634.png)
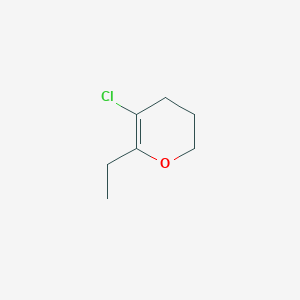
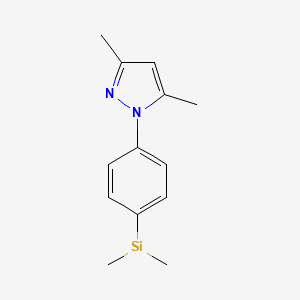
![S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate](/img/structure/B14532648.png)
![4-[2-(Acetylsulfanyl)acetamido]benzoic acid](/img/structure/B14532658.png)
